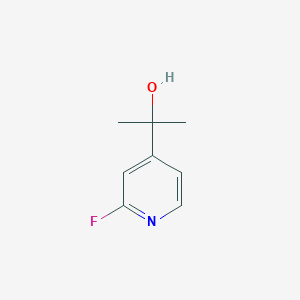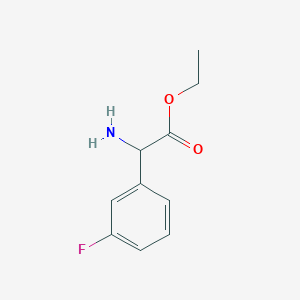
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H7FN2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 3-position and a nitro group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride typically involves the nitration of a fluoro-substituted benzene derivative followed by reduction and amination. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of (3-Fluoro-2-nitrophenyl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-3-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-4-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-5-nitrophenyl)methanamine;hydrochloride
Uniqueness
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C7H8ClFN2O2 |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
(3-fluoro-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-1-2-5(4-9)7(6)10(11)12;/h1-3H,4,9H2;1H |
Clave InChI |
HBFMJMXQOWXGFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















